molecular formula C11H9BrN2 B1281947 5-bromo-N-phenylpyridin-2-amine CAS No. 54904-03-9

5-bromo-N-phenylpyridin-2-amine

Cat. No.: B1281947
CAS No.: 54904-03-9
M. Wt: 249.11 g/mol
InChI Key: FRTSINXUXVKBNF-UHFFFAOYSA-N
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Description

5-bromo-N-phenylpyridin-2-amine: is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and an aniline group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-bromo-N-phenylpyridin-2-amine typically involves the bromination of N-phenylpyridin-2-amine. One common method is as follows:

    Starting Material: N-phenylpyridin-2-amine.

    Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: A suitable solvent such as acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-N-phenylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as nitro derivatives or quinones.

    Reduction Products: Reduced forms, such as amines or alcohols.

Scientific Research Applications

Chemistry:

5-bromo-N-phenylpyridin-2-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its unique structure.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry:

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the aniline group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-amino-5-bromopyridine
  • 2-amino-4-bromopyridine
  • 2-amino-5-chloropyridine
  • 2-amino-5-iodopyridine

Comparison:

5-bromo-N-phenylpyridin-2-amine is unique due to the presence of both a bromine atom and an aniline group on the pyridine ring. This combination imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of the bromine atom enhances its reactivity in substitution reactions, while the aniline group can influence its binding interactions in biological systems.

Properties

IUPAC Name

5-bromo-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSINXUXVKBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536460
Record name 5-Bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54904-03-9
Record name 5-Bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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